molecular formula C21H20FNO2 B5775471 3-[5-(4-fluorophenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid

3-[5-(4-fluorophenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B5775471
M. Wt: 337.4 g/mol
InChI Key: KVBDFBSVOUAVEH-UHFFFAOYSA-N
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Description

3-[5-(4-fluorophenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid is an organic compound with the molecular formula C21H19FNO2. This compound is characterized by the presence of a pyrrole ring substituted with a 4-fluorophenyl group and a 2-phenylethyl group, making it a complex and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-fluorophenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrole ring through a Paal-Knorr synthesis, followed by the introduction of the 4-fluorophenyl and 2-phenylethyl groups via Friedel-Crafts acylation and alkylation reactions, respectively. The final step involves the addition of the propanoic acid group through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as Lewis acids (e.g., aluminum chloride) are often employed to facilitate the Friedel-Crafts reactions, and high-pressure conditions may be used to drive the carboxylation step.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-fluorophenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[5-(4-fluorophenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[5-(4-fluorophenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds like indole-3-acetic acid share structural similarities and exhibit diverse biological activities.

    Pyrrole derivatives: Molecules such as 4-(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid are used in medicinal chemistry.

Uniqueness

3-[5-(4-fluorophenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[5-(4-fluorophenyl)-1-(2-phenylethyl)pyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO2/c22-18-8-6-17(7-9-18)20-12-10-19(11-13-21(24)25)23(20)15-14-16-4-2-1-3-5-16/h1-10,12H,11,13-15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBDFBSVOUAVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=CC=C2C3=CC=C(C=C3)F)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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